molecular formula C20H18N2O B4397214 3-Benzyl-1,1-diphenylurea

3-Benzyl-1,1-diphenylurea

Cat. No.: B4397214
M. Wt: 302.4 g/mol
InChI Key: ISXMRIZJVQNJMH-UHFFFAOYSA-N
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Description

N’-benzyl-N,N-diphenylurea: is an organic compound with the molecular formula C20H20N2O. It is a derivative of urea, where the hydrogen atoms are replaced by benzyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a cytokinin, a class of plant hormones that promote cell division and growth.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the production of polymers and resins.
  • Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of Benzylamine with Diphenylcarbamoyl Chloride: This method involves the reaction of benzylamine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

    Reaction of Benzyl Isocyanate with Diphenylamine: Another method involves the reaction of benzyl isocyanate with diphenylamine. This reaction can be carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods: Industrial production of N’-benzyl-N,N-diphenylurea often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’-benzyl-N,N-diphenylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N’-benzyl-N,N-diphenylurea can participate in substitution reactions, where one of the phenyl groups can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Formation of benzyl alcohol and diphenylurea derivatives.

    Reduction: Formation of benzylamine and diphenylamine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of N’-benzyl-N,N-diphenylurea.

Comparison with Similar Compounds

    N,N-diphenylurea: A simpler derivative of urea with two phenyl groups.

    N-benzyl-N-phenylurea: A related compound with one benzyl and one phenyl group.

    N,N’-diphenylthiourea: A sulfur analog of N,N-diphenylurea.

Uniqueness: N’-benzyl-N,N-diphenylurea is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications, including as a cytokinin in plant biology and as a potential therapeutic agent in medicine.

Properties

IUPAC Name

3-benzyl-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(21-16-17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXMRIZJVQNJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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